Tert-butyl 2-diazo-3-oxobutanoate
Description
Overview of Diazo Compounds as Versatile Synthetic Intermediates
Diazo compounds are organic molecules characterized by a diazo functional group (=N₂), typically attached to a carbon atom. wikipedia.org They are renowned as exceptionally versatile intermediates in organic synthesis, primarily due to their ability to undergo reactions via the expulsion of molecular nitrogen (N₂). acs.orgucc.ie This loss of a highly stable dinitrogen molecule provides a powerful thermodynamic driving force for a wide array of chemical transformations. acs.org
The reactivity of diazo compounds can be initiated thermally, photochemically, or through catalysis, most notably by transition metals such as rhodium, copper, gold, and iron. acs.orgrsc.orgacs.org Upon activation, diazo compounds typically generate highly reactive intermediates, namely carbenes or metal carbenoids. ucc.iersc.org These transient species are the cornerstone of the synthetic utility of diazo compounds, participating in a diverse range of reactions, including:
Cycloadditions: Formation of three-membered rings (cyclopropanes) from alkenes. wikipedia.orgnih.gov
X-H Insertion Reactions: Insertion of the carbene fragment into various single bonds, including O-H, N-H, and C-H bonds. rsc.orgacs.org
Wolff Rearrangement: A rearrangement reaction that forms a ketene (B1206846), which can be trapped to produce carboxylic acids and their derivatives. acs.orgacs.org
Ylide Formation: Reaction with heteroatoms (like sulfur or nitrogen) to form ylides, which can undergo subsequent rearrangements.
Coupling Reactions: Formation of new carbon-carbon bonds through various coupling processes. rsc.org
A particularly important subclass is the α-diazocarbonyl compounds, where the diazo group is positioned adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl functionality delocalizes the electron density of the diazo group, significantly increasing the compound's stability compared to simple diazoalkanes. wikipedia.org This enhanced stability makes them easier to handle while retaining the valuable reactivity of the diazo functional group. nih.gov
Unique Structural and Electronic Features of Tert-butyl 2-Diazo-3-oxobutanoate
This compound is a prime example of a highly stabilized α-diazocarbonyl compound. Its structure contains a central carbon atom bonded to a diazo group, an acetyl group (ketone), and a tert-butoxycarbonyl group (ester). This arrangement classifies it as an α-diazo-β-keto ester.
The notable stability of this compound arises from its unique electronic structure. The negative charge on the α-carbon is delocalized across both adjacent electron-withdrawing carbonyl groups, in addition to the diazo moiety itself. This extensive delocalization can be represented by several resonance structures. wikipedia.orgpageplace.de The primary resonance contributors illustrate the sharing of electron density between the diazo carbon, the two nitrogen atoms, and the oxygen atoms of both carbonyl groups. wikipedia.orgpageplace.de This electronic stabilization places it in the "acceptor/acceptor" class of diazo compounds, which are among the most stable and handleable derivatives. cardiff.ac.uk
The presence of the sterically demanding tert-butyl group can also play a significant role in its reactivity, influencing the stereochemical outcome of reactions by providing steric hindrance that can direct incoming reagents to a specific face of the molecule.
Table 1: Properties of this compound An interactive data table is available below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | t-Butyl α-diazoacetoacetate |
| Molecular Formula | C₈H₁₂N₂O₃ |
| Molecular Weight | 184.19 g/mol |
| Appearance | Yellow oil |
Interactive Data Table
Historical Development and Evolution of its Role in Chemical Transformations
The journey of diazo chemistry began in 1858 with the work of Peter Griess, who first discovered this class of compounds. wikipedia.orgwikipedia.org A significant milestone was the synthesis of the parent compound, diazomethane, by Hans von Pechmann in 1894. nih.gov However, the practical synthesis of stabilized α-diazocarbonyl compounds like this compound is most closely associated with the diazo-transfer reaction , a method developed by Manfred Regitz. ucc.ieresearchgate.net
This reaction remains the most common and efficient method for their preparation. It involves the reaction of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) with a sulfonyl azide (B81097) reagent in the presence of a base. acs.org For this compound, the starting material is tert-butyl 3-oxobutanoate (also known as tert-butyl acetoacetate). orgsyn.orggoogle.com Historically, p-toluenesulfonyl azide (tosyl azide) was the standard diazo-transfer reagent, but due to its potentially explosive nature, safer alternatives such as methanesulfonyl azide and polymer-supported sulfonyl azides have been developed and are often preferred in modern synthesis. wikipedia.orgucc.ie
The evolution of the use of this compound and related compounds in synthesis is intrinsically linked to advancements in catalysis. While early transformations relied on heat or light, the discovery that transition metals could mediate the decomposition of diazo compounds revolutionized the field. acs.org The use of copper and, later, rhodium catalysts enabled a wide range of highly selective and predictable transformations, such as cyclopropanation and X-H insertion, to be performed under mild conditions. rsc.orgbaranlab.org
More recently, the scope of these reagents has been further expanded through the development of gold-catalyzed reactions and advanced photochemical methods. rsc.orgacs.org Visible-light photoredox catalysis, for instance, provides a metal-free pathway to generate reactive radical intermediates from diazo compounds, opening up new avenues for C-H functionalization and other bond-forming reactions. acs.orgacs.org Through these developments, this compound has solidified its position as a powerful and indispensable tool for the construction of complex molecular architectures in academic research and the pharmaceutical industry.
Structure
3D Structure
Properties
CAS No. |
13298-76-5 |
|---|---|
Molecular Formula |
C11H14ClNO |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 2 Diazo 3 Oxobutanoate
Regitz Diazo-Transfer Reaction Approaches
The Regitz reaction is a robust and widely utilized method for preparing α-diazo carbonyl compounds. chem-station.com The mechanism involves the base-induced deprotonation of the active methylene (B1212753) group in the β-keto ester, forming an enolate. This nucleophilic enolate then attacks the terminal nitrogen of the sulfonyl azide (B81097), leading to the formation of the diazo product and a sulfonamide byproduct. wikipedia.org
The conventional synthesis of tert-butyl 2-diazo-3-oxobutanoate is performed as a batch process using tert-butyl acetoacetate (B1235776) as the starting material. orgsyn.org In a typical procedure, the β-keto ester is dissolved in an appropriate solvent, and a base is added, followed by the diazo-transfer agent. The reaction of tert-butyl acetoacetate with p-toluenesulfonyl azide in the presence of triethylamine (B128534) in acetonitrile (B52724) is a well-documented example. orgsyn.org The reaction is typically stirred for several hours at room temperature or with gentle warming to drive it to completion. orgsyn.org The resulting product, a yellow oil, is then isolated from the reaction mixture after a workup procedure that involves washing with an aqueous base to remove the p-toluenesulfonamide (B41071) byproduct. orgsyn.org
The success of the Regitz diazo-transfer reaction hinges on the appropriate selection of the diazo-transfer agent, base, and solvent.
Diazo-Transfer Agents: The most common and historically significant reagent is p-toluenesulfonyl azide (TsN₃). orgsyn.orgorganic-chemistry.org However, due to safety concerns associated with its potential explosiveness, other reagents have been developed and utilized. These include methanesulfonyl azide (MsN₃), p-acetamidobenzenesulfonyl azide (p-ABSA), and various polymer-bound sulfonyl azides. organic-chemistry.orgthieme-connect.de While TsN₃ is often noted for its high efficiency, alternatives are sought to improve safety and simplify purification by altering the solubility of the sulfonamide byproduct. organic-chemistry.orgthieme-connect.de
Bases: A base is required to deprotonate the active methylene group of tert-butyl acetoacetate. Common choices include organic amine bases such as triethylamine (Et₃N) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). orgsyn.orgnih.gov In some variations, particularly those using phase-transfer catalysis, inorganic bases like sodium hydroxide (B78521) may be used in a biphasic system. orgsyn.orgorgsyn.org
Solvents and Conditions: Acetonitrile is a frequently used solvent for this transformation, allowing the reaction to proceed smoothly at temperatures ranging from room temperature to around 40°C. orgsyn.org Other solvents like dichloromethane (B109758) are employed in phase-transfer catalyzed versions of the reaction. orgsyn.orgorgsyn.org Reaction times can vary from a couple of hours to overnight, depending on the specific reagents and conditions. orgsyn.orgorgsyn.org
| Component | Examples | Role | Citation |
|---|---|---|---|
| β-Keto Ester | tert-Butyl acetoacetate | Diazo group acceptor | orgsyn.org |
| Diazo-Transfer Agent | p-Toluenesulfonyl azide (TsN₃), Methanesulfonyl azide (MsN₃), p-Acetamidobenzenesulfonyl azide (p-ABSA) | Diazo group donor | orgsyn.orgorganic-chemistry.orgthieme-connect.de |
| Base | Triethylamine (Et₃N), DBU, Sodium Hydroxide (in phase-transfer) | Deprotonation of β-keto ester | orgsyn.orgnih.govorgsyn.org |
| Solvent | Acetonitrile, Dichloromethane | Reaction medium | orgsyn.orgorgsyn.org |
To accelerate chemical transformations, microwave irradiation has been applied to organic synthesis, including the preparation of diazo compounds. researchgate.net This technique offers significant advantages over conventional heating, such as rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes. researchgate.netnih.gov For the synthesis of diazoesters, microwave assistance can lead to higher yields and cleaner reaction profiles, producing purer products with fewer side reactions. researchgate.net This methodology represents a significant increase in efficiency for the laboratory-scale synthesis of compounds like this compound. researchgate.net
| Parameter | Conventional Heating | Microwave Irradiation | Citation |
|---|---|---|---|
| Reaction Time | Hours | Minutes | orgsyn.orgresearchgate.net |
| Energy Input | Conductive, slow | Direct dielectric, rapid | researchgate.net |
| Product Purity | Variable, may have side products | Often higher | researchgate.net |
The synthesis of diazo compounds, which are known to be toxic and potentially explosive, benefits immensely from continuous flow technology. nih.govresearchgate.net This approach enhances safety by generating the hazardous diazo compound "on-demand" in a microreactor and immediately consuming it in a subsequent reaction, thereby avoiding the accumulation of large quantities of the unstable intermediate. nih.govacs.org Continuous flow processes for diazo transfer to β-keto esters, including tert-butyl acetoacetate, have been developed. rsc.org This methodology is not only safer but also highly scalable, allowing for the production of large quantities of the target compound by simply extending the operation time of the flow system. researchgate.netacs.org
Concerns over the handling of sulfonyl azides have spurred the development of safer protocols. One strategy is the in-situ generation of the diazo-transfer reagent. For instance, tosyl azide can be prepared in the reaction vessel from tosyl chloride and sodium azide and used immediately without isolation. rsc.org
A more recent innovation is the "sulfonyl-azide-free" (SAFE) diazo-transfer reaction. rsc.org This method utilizes a water-soluble diazo-transfer reagent, 3-carboxybenzenesulfonyl azide, which is generated in-situ from 3-(chlorosulfonyl)benzoic acid and sodium azide in an aqueous medium. rsc.orgrsc.org This protocol has been successfully applied to the synthesis of this compound and offers the advantage of a simplified workup, as the sulfonamide byproduct is water-soluble. rsc.org Other novel, often more stable, crystalline diazo-transfer reagents like 2-azido-1,3-dimethylimidazolinium salts and 2-azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT) have also been developed to serve as safer alternatives to traditional sulfonyl azides. organic-chemistry.orgscientificupdate.com
| Strategy/Reagent | Description | Advantage | Citation |
|---|---|---|---|
| In-situ Generation of TsN₃ | Tosyl chloride + Sodium azide used without isolation. | Avoids handling and storage of pure TsN₃. | rsc.org |
| 'SAFE' Protocol | In-situ generation of water-soluble 3-carboxybenzenesulfonyl azide. | Avoids sulfonyl azide isolation; water-soluble byproduct simplifies purification. | rsc.orgrsc.org |
| ADT (2-azido-4,6-dimethoxy-1,3,5-triazine) | A stable, crystalline triazene-derived reagent. | Intrinsically non-explosive and robust. | scientificupdate.com |
| Imidazole-1-sulfonyl azide salts | Crystalline, more stable reagents. | Avoids sulfonylamide contamination. | organic-chemistry.org |
Alternative and Emerging Synthetic Routes
Currently, the Regitz diazo-transfer reaction remains the predominant synthetic pathway for this compound. Emerging research in this area does not focus on fundamentally different chemical transformations but rather on the significant and continuous improvement of the Regitz methodology. These advancements, including the use of microwave irradiation, continuous flow systems, and the development of safer, next-generation diazo-transfer reagents, are aimed at making the synthesis more efficient, safer, and more environmentally friendly.
Reactivity Profiles and Transformative Pathways of Tert Butyl 2 Diazo 3 Oxobutanoate
Generation and Characteristics of Reactive Intermediates
Tert-butyl 2-diazo-3-oxobutanoate serves as a versatile precursor for the generation of highly reactive intermediates, primarily through the catalytic extrusion of dinitrogen. These intermediates are central to a wide array of synthetic transformations.
Transition Metal-Catalyzed Carbene/Carbenoid Formation
The reaction of this compound with transition metal catalysts is a cornerstone method for generating metal carbene or carbenoid species. dicp.ac.cnresearchgate.net This process involves the coordination of the diazo compound to a metallic center, followed by the elimination of molecular nitrogen (N₂), a thermodynamically favorable process that drives the reaction forward. u-tokyo.ac.jp The resulting species is a metal-bound carbene, often referred to as a metallocarbene or carbenoid. researchgate.net
A variety of transition metals, including rhodium, copper, iridium, iron, and ruthenium, are effective catalysts for this transformation. dicp.ac.cnnih.govresearchgate.net Rhodium(II) complexes, particularly dirhodium(II) paddlewheel carboxylates and carboxamidates, are exceptionally proficient and widely used for reactions involving α-diazocarbonyl compounds. nih.govsnnu.edu.cn The interaction between the diazo compound and the transition metal catalyst generates a transient reactive intermediate that is crucial for subsequent bond formations. dicp.ac.cn These metal carbenoids are key intermediates in numerous catalytic cycles, including cyclopropanation and insertion reactions. nih.gov The electrophilicity of the carbenoid carbon is a critical factor determining its reactivity, which can be modulated by the substituents on the original diazo compound. u-tokyo.ac.jp
Mechanism of Nitrogen Extrusion and Carbene Generation
The generation of a carbene from a diazo compound is fundamentally a decomposition reaction driven by the formation of a stable dinitrogen molecule. u-tokyo.ac.jpnih.gov This transformation can be initiated thermally, photochemically, or, most commonly in synthetic applications, through catalysis by a transition metal. researchgate.netresearchgate.net
In a transition metal-catalyzed cycle, the mechanism begins with the diazo compound acting as a nucleophile, attacking the electrophilic metal center (e.g., a dirhodium(II) complex). This coordination is followed by the irreversible extrusion of N₂ gas, which generates the corresponding metal carbene intermediate. nih.govnih.gov The activation energy required for this nitrogen elimination is highly dependent on the electronic properties of the substituents near the diazo moiety. nih.gov For α-diazocarbonyl compounds like this compound, the presence of two electron-withdrawing groups (acetyl and tert-butoxycarbonyl) stabilizes the diazo compound but also influences the reactivity of the resulting carbene. The rate-determining step in some catalytic cycles, such as C-H insertion, can be the decomposition of the diazo compound itself. illinois.edu
Role of Ligands and Metal Centers in Carbenoid Structure and Reactivity
The structure and reactivity of the generated carbenoid are profoundly influenced by both the metallic center and its associated ligands. The choice of catalyst allows for fine-tuning of the carbenoid's stability, electrophilicity, and steric environment, which in turn dictates the efficiency and selectivity (e.g., chemo-, regio-, diastereo-, and enantioselectivity) of subsequent reactions. snnu.edu.cnillinois.edu
Dirhodium(II) complexes are particularly effective, featuring a paddlewheel-like structure with a Rh-Rh single bond and open axial coordination sites where the carbene generation occurs. snnu.edu.cn The four bridging ligands around the dirhodium core play a critical role. By systematically modifying these ligands, chemists can create a catalytic environment that is highly specialized for a desired transformation. For example, chiral ligands derived from carboxylates or carboxamidates can induce high levels of enantioselectivity in reactions such as C-H insertion and cyclopropanation. nih.govnih.gov The steric bulk and electronic properties of these ligands create a chiral pocket that differentiates between enantiotopic faces of the substrate or approaches of the carbene. nih.gov This control is essential for the synthesis of complex, stereodefined molecules.
Transition Metal-Catalyzed Reactions
The metal carbenoid generated from this compound is a potent intermediate that participates in a diverse range of transition metal-catalyzed reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Rhodium-Catalyzed Transformations
Rhodium catalysts, especially dirhodium(II) complexes, are preeminent in mediating the transformations of diazo compounds. nih.gov They efficiently generate rhodium carbenoids from this compound, which then undergo a variety of synthetically valuable reactions. These transformations are characterized by their high efficiency and the ability to control selectivity through the rational design of the catalyst's ligand sphere. snnu.edu.cn
One of the most powerful applications of rhodium carbenoids derived from this compound is the direct functionalization of carbon-hydrogen (C-H) bonds. dicp.ac.cn This C-H insertion reaction provides a direct method for forming C-C bonds, converting inert C-H bonds into more complex functional groups. nih.gov The reaction is believed to proceed through a concerted, three-centered transition state. illinois.edu The high energy of the metal carbenoid intermediate makes it capable of activating even unactivated sp³ C-H bonds. u-tokyo.ac.jp
Rhodium(III) catalysts have also been employed for C-H functionalization reactions. For instance, the reaction of 2-pyridones with alkyl 2-diazo-3-oxobutanoates, including the tert-butyl ester, can be directed to achieve deacylative C6-carboxymethylation, demonstrating excellent regioselectivity and functional group compatibility. researchgate.net The choice of additives and solvents can switch the reaction pathway, highlighting the tunability of these catalytic systems. researchgate.net The development of chiral dirhodium catalysts has enabled highly enantioselective intermolecular C-H insertion reactions, providing a valuable tool for asymmetric synthesis. snnu.edu.cnnih.gov
Below is a table summarizing representative rhodium-catalyzed C-H functionalization reactions using alkyl 2-diazo-3-oxobutanoates.
| Substrate | Diazo Compound | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| N-Phenoxyacetamide | α-Diazomalonate | Cp*Rh(MeCN)₃₂ | DCE | ortho-Alkylated N-Phenoxyacetamide | Up to 98% |
| 2-Pyridone | Alkyl 2-diazo-3-oxobutanoate | Rh(III) complex | MeOH | C6-Carboxymethylated 2-Pyridone | Not specified |
| Cyclohexane (B81311) | Aryldiazoacetate | Rh₂(R-TPPTTL)₄ | Cyclohexane | C-H Insertion Product | 66-97% |
| Indole | α-Alkyl-α-diazoester | Rh₂(OAc)₄ | DCM | C3-Alkylated Indole | Good to Excellent |
N-H Insertion Reactions, including Enantioselective Approaches
The insertion of a carbene into a nitrogen-hydrogen (N-H) bond is a powerful method for forming carbon-nitrogen bonds. Transition-metal-catalyzed N-H insertion reactions have become a robust strategy for the synthesis of amines and their derivatives. researchgate.net Catalysts based on copper and rhodium are commonly employed for these transformations. researchgate.net
Significant progress has been made in developing enantioselective N-H insertion reactions, providing access to chiral α-amino acid derivatives. A highly enantioselective route involves the cooperative catalysis by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid (SPA). nih.gov This dual-catalyst system facilitates the reaction between vinyldiazoacetates and tert-butyl carbamate, affording α-alkenyl α-amino acid derivatives with high yields and excellent enantioselectivity (83–98% ee). nih.gov Another approach utilizes copper catalysts for the asymmetric coupling of diazo compounds with carbamates to generate α-amino acids. nih.gov The development of these methods allows for the synthesis of both natural and non-natural chiral α-amino acids. researchgate.net More recently, a silver-catalyzed system has been developed for the chemoselective N-H insertion into aqueous ammonia (B1221849) (NH₃·H₂O), expanding the scope to include the synthesis of primary amines from various diazo compounds, including tert-butyl phenyldiazoacetate. nih.gov
| Diazo Compound Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzyl 2-diazo-4-phenylbut-3-enoate | Rh₂(OAc)₄ / Chiral SPA | 99 | 94 |
| Benzyl 2-diazo-4-methylpent-3-enoate | Rh₂(OAc)₄ / Chiral SPA | 66 | 98 |
| Benzyl 2-diazobut-3-enoate | Rh₂(OAc)₄ / Chiral SPA | 92 | 96 |
| Benzyl 2-diazo-2-(cyclohex-1-en-1-yl)acetate | Rh₂(OAc)₄ / Chiral SPA | 61 | 94 |
O-H Insertion Reactions
The insertion of carbenes into oxygen-hydrogen (O-H) bonds of alcohols and carboxylic acids is a direct method for forming C-O bonds and generating α-alkoxy and α-hydroxy carbonyl compounds. nih.gov While this can be a competitive side reaction in other carbene-mediated transformations, highly efficient and selective methods have been developed. Dirhodium(II) complexes, such as Rh₂(esp)₂, have proven to be highly effective catalysts for the O-H insertion of carboxylic acids into acceptor/acceptor diazo compounds, with reactions often completing in minutes at room temperature in excellent yields. researchgate.net
The first highly effective catalyst for enantioselective O-H insertions was developed using a copper(II) triflate/bisazaferrocene ligand system. nih.gov A key finding was that the presence of a small amount of water significantly enhances the enantioselectivity of the process. nih.gov This methodology is particularly effective for the reaction of α-diazo esters with primary alcohols. For example, the reaction of methyl α-diazo-α-phenylacetate with ethanol (B145695) proceeds in 86% yield and 86% ee under optimized conditions. nih.gov
| Diazo Ester Substituent (Aryl group) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Phenyl | 98 | 85 |
| 2-Methylphenyl | 93 | 86 |
| 2-Chlorophenyl | 98 | 88 |
| 4-Fluorophenyl | 98 | 87 |
| 4-Methoxyphenyl | 98 | 84 |
Cyclopropanation Reactions
Cyclopropanation, the addition of a carbene to an alkene, is one of the most fundamental and widely used transformations of diazo compounds. ethz.ch This reaction provides a direct route to cyclopropane (B1198618) rings, which are important structural motifs in many natural products and pharmaceuticals. A variety of transition metals, including copper, rhodium, ruthenium, and palladium, can catalyze this transformation. kiku.dkthieme-connect.denih.gov The choice of metal catalyst and ligands is crucial as it dictates the efficiency, diastereoselectivity, and enantioselectivity of the reaction. ethz.ch For instance, rhodium(II) catalysts such as Rh₂(OAc)₄ are highly effective but can sometimes lead to mixtures of products, whereas catalysts like dirhodium tetrakis(perfluorobutyrate), Rh₂(pfb)₄, can offer different selectivity, sometimes favoring C-H insertion over cyclopropanation. ethz.ch
Ruthenium(II)-pybox complexes have emerged as powerful catalysts for the highly enantioselective cyclopropanation of terminal alkenes with diazoacetates, affording the corresponding trans-cyclopropanes with excellent stereocontrol. thieme-connect.de
| Alkene Substrate | Catalyst | trans/cis Ratio | ee (%) of trans-isomer | Yield (%) |
|---|---|---|---|---|
| Styrene | Ru(II)-bis(dihydrooxazolyl)pyridine | 97:3 | 98 | 97 |
| 4-Chlorostyrene | Ru(II)-bis(dihydrooxazolyl)pyridine | 98:2 | 98 | 96 |
| 1-Hexene | Ru(II)-bis(dihydrooxazolyl)phenyl | 94:6 | 95 | 75 |
Ylide Formation and Rearrangement Processes
Metal carbenes generated from diazo compounds can react with Lewis bases containing heteroatoms, such as sulfur or oxygen, to form ylides. These ylides are reactive intermediates that can undergo subsequent rearrangements or cycloadditions.
A prominent pathway involves the reaction of a rhodium-carbene with an aldehyde to form a carbonyl ylide. This intermediate can be trapped in a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an activated alkene or alkyne, to construct highly functionalized five-membered rings. nih.gov Dirhodium tetrapivalate, Rh₂(piv)₄, is an efficient catalyst for generating carbonyl ylides from α-alkyl-α-diazoesters and aldehydes at low temperatures (−78 °C), which then react with dipolarophiles like methyl vinyl ketone to yield substituted tetrahydrofurans with high regio- and diastereoselectivity. nih.gov
Alternatively, reaction with sulfides can generate sulfur ylides. These intermediates are prone to undergo a nih.govnih.gov-sigmatropic rearrangement, a process that has been effectively catalyzed by rhodium(II) and copper(I) complexes, as well as under visible-light photocatalysis, to produce homoallylic sulfides. researchgate.net
| Diazo Ester (R group) | Aldehyde | Dipolarophile | Product Yield (%) |
|---|---|---|---|
| Benzyl | Benzaldehyde | Methyl vinyl ketone | 81 |
| Ethyl | Benzaldehyde | Methyl vinyl ketone | 65 |
| Benzyl | Benzaldehyde | Ethyl acrylate | 75 |
| Benzyl | p-Anisaldehyde | Methyl propiolate | 72 |
Cascade and Annulation Reactions (e.g., Isocoumarin (B1212949) Synthesis)
Diazo compounds are valuable partners in cascade and annulation reactions for the rapid assembly of heterocyclic scaffolds. A notable application is the synthesis of isocoumarins, a class of compounds with significant biological activity. researchgate.net Rhodium(III)-catalyzed C-H activation/annulation cascades have been developed as an efficient strategy for this purpose. nih.govbohrium.com
In one approach, readily available enaminones react with iodonium (B1229267) ylides (as carbene precursors) in the presence of a [Cp*RhCl₂]₂ catalyst. nih.govresearchgate.netrsc.org This process involves a sequence of C-H activation, migratory insertion of the rhodium-carbenoid, and an acid-promoted intramolecular annulation to furnish the isocoumarin core in good yields. nih.gov A similar strategy employs Boc-protected benzamides as the directing group and coupling partner for diazo compounds, where the reaction proceeds with concomitant removal of the auxiliary group to afford the isocoumarin product. mdpi.com These methods tolerate a wide range of functional groups on the aromatic ring of the enaminone or benzamide (B126) substrate. nih.govmdpi.com
| Enaminone Substituent (R) | Iodonium Ylide | Yield (%) |
|---|---|---|
| 4-Me | (Diacetoxymethyl)iodobenzene | 82 |
| 4-F | (Diacetoxymethyl)iodobenzene | 75 |
| 4-Cl | (Diacetoxymethyl)iodobenzene | 78 |
| 4-CF₃ | (Diacetoxymethyl)iodobenzene | 65 |
| 3-Me | (Diacetoxymethyl)iodobenzene | 79 |
Copper-Catalyzed Transformations
Copper complexes are cost-effective and highly versatile catalysts for a multitude of transformations involving diazo compounds. rsc.org They efficiently generate copper-carbene intermediates that can participate in cyclopropanation, X-H insertion, and ylide formation. rsc.org
C-H Insertion and N-H Insertion Reactions
Copper-catalyzed carbene insertion into both C-H and N-H bonds represents a direct and atom-economical method for C-C and C-N bond formation, respectively.
C-H Insertion: The intermolecular insertion of a carbene into an unactivated C(sp³)-H bond is a challenging transformation. However, novel "sandwich" diimine-copper complexes have been shown to be highly active catalysts for this reaction. nih.gov These catalysts facilitate the insertion of carbenes derived from trimethylsilyldiazomethane (B103560) and other diazo compounds into the C-H bonds of alkanes and ethers with high efficiency. nih.gov For example, the reaction of cyclohexane with trimethylsilyldiazomethane using a copper(I) catalyst affords the insertion product in 98% yield. nih.gov
N-H Insertion: Copper catalysis is widely used for N-H insertion reactions. researchgate.net Asymmetric variants have been developed that provide enantioselective access to α-amino acid derivatives through the coupling of α-diazoesters with carbamates. nih.govamazonaws.com These reactions proceed under mild conditions and demonstrate the utility of copper catalysis in constructing chiral building blocks for pharmaceutical and materials science applications. amazonaws.com
| Reaction Type | Substrate | Diazo Compound | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| C-H Insertion | Cyclohexane | Trimethylsilyldiazomethane | "Sandwich" diimine-Cu(I) | 98 | nih.gov |
| C-H Insertion | Adamantane | Trimethylsilyldiazomethane | "Sandwich" diimine-Cu(I) | 79 | nih.gov |
| N-H Insertion | BocNH₂ | tert-Butyl α-diazo-α-phenylacetate | Cu(I)/Chiral Bipyridine | 94 (90% ee) | amazonaws.com |
| N-H Insertion | CbzNH₂ | tert-Butyl α-diazo-α-(2-naphthyl)acetate | Cu(I)/Chiral Bipyridine | 95 (94% ee) | amazonaws.com |
[3+2] Cycloaddition Reactions (e.g., Azole Synthesis)
This compound serves as a versatile precursor for the synthesis of five-membered heterocyclic rings, such as azoles, through [3+2] cycloaddition reactions. These reactions, often catalyzed by copper, provide an efficient route to complex nitrogen- and oxygen-containing heterocycles. The diazo compound can react with various dipolarophiles, leading to the formation of a diverse range of substituted azoles.
In the presence of a copper catalyst, this compound can react with nitriles to form oxazoles or with alkynes and azides to generate triazoles. The general mechanism involves the formation of a copper carbene intermediate, which then undergoes a cycloaddition with the dipolarophile. For instance, the copper-catalyzed reaction with nitriles proceeds via the formation of a copper carbene, which then acts as a 1,3-dipole, reacting with the nitrile to form the oxazole (B20620) ring.
Similarly, the synthesis of pyrazoles can be achieved through the copper-promoted cycloaddition of acetylides with diazocarbonyl compounds. This method is an example of an inverse-electron-demand dipolar cycloaddition, where the copper acetylide acts as the electron-rich dipolarophile and the diazo compound as the electron-deficient 1,3-dipole. This approach offers a high degree of regioselectivity in the synthesis of substituted pyrazoles. nih.gov
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for the synthesis of 1,2,3-triazoles. nsf.govscielo.br While direct examples involving this compound are not extensively detailed in readily available literature, the general principle involves the reaction of an azide (B81097) and a terminal alkyne in the presence of a copper(I) catalyst. The versatility of diazo compounds as precursors to key intermediates in such reactions is a subject of ongoing research. For example, a novel copper-catalyzed [3+2] cycloaddition of secondary amines with α-diazo compounds has been developed for the construction of 1,2,3-triazoles under mild conditions. rsc.org
| Catalyst | Dipolarophile | Product | Reference |
| Copper(I) | Nitriles | Substituted Oxazoles | General methodology |
| Copper(I) | Acetylides | Substituted Pyrazoles | nih.gov |
| Copper(I) | Azides and Alkynes | Substituted 1,2,3-Triazoles | nsf.govscielo.br |
| Copper(II) | Secondary Amines | Substituted 1,2,3-Triazoles | rsc.org |
Characterization of Copper-Diazo Intermediates
The catalytic cycle of copper-catalyzed transformations of diazo compounds is predicated on the formation of a transient copper-carbene intermediate. The direct characterization of these reactive species is challenging due to their short lifetimes. However, spectroscopic and computational studies on analogous systems provide significant insight into their structure and bonding.
In a study involving a different diazo compound, a monosubstituted copper carbene was detected and isolated. researchgate.net The study revealed that the carbene ligand could undergo modification, such as decarbonylation, from the initial diazo reagent. Spectroscopic analysis, including NMR and X-ray crystallography, of stable copper-carbene complexes has shown a degree of double-bond character between the copper and the carbene carbon.
Gold-Catalyzed Reactions
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for a variety of transformations involving diazo compounds, including this compound. These reactions often proceed under mild conditions and exhibit unique selectivity compared to other transition metals. Gold catalysts can activate alkynes, allenes, and arenes towards nucleophilic attack by the diazo compound, leading to a diverse array of products. beilstein-journals.org
Gold-catalyzed reactions of this compound with alkynes can lead to the formation of various carbocyclic and heterocyclic compounds through formal cycloaddition or insertion pathways. The reaction of gold carbenes with alkynes can generate vinyl carbene intermediates, which can undergo subsequent transformations. For instance, gold-catalyzed reactions of diazo compounds with terminal alkynes can lead to the regioselective formation of enynes. nih.gov
Furthermore, gold catalysts are effective in promoting the functionalization of arene C-H bonds. The reaction of a gold carbene derived from a diazoester with an arene can proceed via an electrophilic attack of the carbene on the aromatic ring. nih.gov This can lead to either Buchner-type products (cycloheptatrienes) or C-H insertion products. The selectivity of these reactions is often dependent on the nature of the diazo compound and the ligands on the gold catalyst. While specific examples detailing the reaction of this compound with arenes under gold catalysis are sparse, the general reactivity patterns of α-oxo gold carbenes suggest that such transformations are feasible. escholarship.orgnih.gov
| Substrate | Reaction Type | Product Type |
| Alkynes | Dimerization | Enynes |
| Arenes | C-H Functionalization | C-H Insertion or Cycloheptatriene derivatives |
Palladium- and Ruthenium-Catalyzed Reactions
Palladium-Catalyzed Reactions:
Palladium catalysts are well-known for their ability to mediate a wide range of cross-coupling and C-H functionalization reactions. utexas.edursc.org In the context of diazo chemistry, palladium catalysts can activate C-H bonds for insertion by the carbene generated from the diazo compound. The use of directing groups can control the site-selectivity of these C-H functionalization reactions. nih.gov For a substrate like this compound, a palladium catalyst could facilitate its reaction with various organic molecules through the formation of a palladium-carbene intermediate. While specific literature detailing palladium-catalyzed reactions of this compound is limited, the general principles of palladium catalysis suggest its potential for C-H insertion and cross-coupling reactions.
Ruthenium-Catalyzed Reactions:
Ruthenium complexes are highly effective catalysts for carbene transfer reactions, particularly cyclopropanation of olefins. researchgate.netrsc.org The reaction of this compound with an alkene in the presence of a ruthenium catalyst would be expected to yield a cyclopropane derivative. The catalyst facilitates the decomposition of the diazo compound to a ruthenium-carbene intermediate, which then transfers the carbene moiety to the alkene. Chiral ruthenium complexes have been successfully employed for the asymmetric cyclopropanation of various olefins with diazoacetates, achieving high levels of enantioselectivity. rsc.org Although direct examples with this compound are not prevalent in the reviewed literature, the established reactivity of ruthenium catalysts in cyclopropanation reactions with other diazoesters provides a strong basis for its expected behavior. nih.gov
| Metal | Reaction Type | Expected Product |
| Palladium | C-H Functionalization | C-H insertion product |
| Ruthenium | Cyclopropanation | Cyclopropane derivative |
Other Metal-Catalyzed Reaction Types
Beyond copper, gold, palladium, and ruthenium, other transition metals also catalyze a variety of transformations with diazo compounds like this compound.
Rhodium-Catalyzed Reactions:
Rhodium(II) complexes, particularly dirhodium tetracarboxylates, are exceptionally versatile catalysts for reactions of diazo compounds. They are highly effective in promoting O-H insertion reactions. For example, the reaction of a diazo compound with an alcohol in the presence of a rhodium(II) catalyst leads to the formation of an ether. This transformation proceeds through the formation of a rhodium-carbene intermediate, which is then intercepted by the alcohol. While specific studies on this compound are not extensively documented, the general reactivity of diazoesters in rhodium-catalyzed O-H insertions is well-established. illinois.edu
Silver-Catalyzed Reactions:
Silver salts, particularly silver(I) oxide, are classic promoters for the Wolff rearrangement of α-diazoketones. wikipedia.org This reaction involves the conversion of the diazo compound into a ketene (B1206846) through a 1,2-rearrangement with concomitant loss of nitrogen. The ketene intermediate can then be trapped by various nucleophiles. Silver catalysts are known to facilitate this rearrangement under milder conditions than thermal methods. jk-sci.com The influence of the silver catalyst can sometimes lead to different reaction pathways compared to thermal or photochemical methods. rsc.org
Uncatalyzed and Organocatalyzed Transformations
Thermal Decomposition and Wolff Rearrangement Precursors
This compound can undergo decomposition upon heating, leading to the formation of a ketene intermediate via the Wolff rearrangement. drugfuture.com This rearrangement is a key step in the Arndt-Eistert synthesis, a method for the one-carbon homologation of carboxylic acids. wikipedia.org The thermal Wolff rearrangement typically requires high temperatures, which can sometimes lead to side reactions. jk-sci.com
The mechanism of the Wolff rearrangement can be either concerted or stepwise, proceeding through a carbene intermediate. In the case of this compound, thermal decomposition would lead to the expulsion of dinitrogen and the formation of a highly reactive ketene. This ketene can then be trapped in situ by a variety of nucleophiles. For example, in the presence of water, a carboxylic acid is formed; with alcohols, an ester is produced; and with amines, an amide is generated.
The general transformation can be represented as follows:
This compound → [Ketene intermediate] + N₂
[Ketene intermediate] + Nu-H → Product
| Conditions | Key Intermediate | Trapping Agent (Nu-H) | Final Product |
| Thermal (Heat) | Ketene | Water | Carboxylic acid derivative |
| Thermal (Heat) | Ketene | Alcohol | Ester derivative |
| Thermal (Heat) | Ketene | Amine | Amide derivative |
The utility of this compound as a Wolff rearrangement precursor lies in its ability to generate a functionalized ketene that can be used to construct more complex molecules.
Photochemical Reactions
The photochemical reactivity of this compound, as with other α-diazocarbonyl compounds, is characterized by the light-induced expulsion of molecular nitrogen (N₂) to generate highly reactive intermediates. researchgate.net Traditionally, these reactions are carried out under photochemical conditions to form species such as ketenes and carbenoids. researchgate.net Upon irradiation with ultraviolet (UV) light, the diazo group decomposes, leading primarily to the formation of an α-ketocarbene.
This transient carbene intermediate can then undergo several well-established transformative pathways. The most common of these is the Wolff rearrangement, where the carbene rearranges to form a ketene. This ketene intermediate can subsequently be trapped by various nucleophiles present in the reaction medium. For example, in the presence of water, it will form a carboxylic acid; in the presence of alcohols, it will yield an ester; and with amines, it will produce an amide. Other potential reactions of the α-ketocarbene intermediate include insertion reactions into C-H or O-H bonds and cyclopropanation reactions with alkenes.
Reactions with Specific Organic Reagents (e.g., tert-butyl nitrite)
Tert-butyl nitrite (B80452) (TBN) is a versatile reagent that can induce a variety of transformations when reacted with diazo compounds or their precursors, β-keto esters. nih.govresearchgate.net Its reactivity modes include acting as a nitrosating agent, a nitrating agent, and an oxidant, often initiating radical pathways. researchgate.net
One significant application is in cycloaddition reactions for the synthesis of heterocycles. Research has shown that tert-butyl nitrite can activate diazo compounds for the synthesis of isoxazoles. nih.gov In related transformations, TBN is used for the direct, catalyst-free nitration of the C-H bond in tertiary β-keto esters, providing α-nitro-β-keto ester derivatives in good yields under mild conditions. researchgate.net
Furthermore, in the presence of a catalyst like iron(III) chloride, tert-butyl nitrite can act as an oxidant to facilitate the selective C-C bond cleavage of 1,3-diketones, which are structurally related to the β-ketoester moiety of the target compound. organic-chemistry.org This reaction proceeds under mild, solvent-free conditions and yields 1,2-diketones. organic-chemistry.org
| Reagent System | Substrate Type | Product Type | Role of Tert-butyl Nitrite |
| tert-butyl nitrite | Diazo compounds | Isoxazoles | Activator for cycloaddition |
| tert-butyl nitrite | Tertiary β-keto esters | α-Nitro-β-keto esters | Nitrating agent |
| tert-butyl nitrite, FeCl₃ | 1,3-Diketones | 1,2-Diketones | Oxidant |
Electrochemical Methods
Electrochemical methods offer a modern, mild, and often metal-free approach to transforming diazo compounds, providing an alternative to traditional thermal or photochemical activation. chemrxiv.org These methods utilize an electric current to drive redox reactions, enabling unique reactivity pathways.
One documented approach involves an electrochemical cascade sequence of thiolation, cyclization, and reduction. chemrxiv.org In this process, electrolyzing styryl diazo imides with aryl thiols in trifluoroethanol, using carbon electrodes and a constant current, leads directly to the synthesis of 2,5-pyrrolidinedione-fused thiochromans. chemrxiv.org This method is noted for being mild and metal-free, producing a single diastereoisomer in good yields. chemrxiv.org The reaction conditions can also be tuned to favor a simple S-H insertion at the diazo center, demonstrating the versatility of electrochemical control. chemrxiv.org
Another established electrochemical transformation is the oxidative difunctionalization of diazo compounds. This process avoids the use of transition metals and external oxidants. By employing an undivided cell with a carbon rod anode and a platinum cathode, various diazo compounds can react with two different nucleophiles, such as a thiol and an alcohol, to form difunctionalized products.
| Method | Substrates | Key Conditions | Product |
| Cascade Thiolation/Cyclization/Reduction | Styryl diazo imides, Aryl thiols | Carbon electrodes, 5 mA current, CF₃CH₂OH solvent | 2,5-pyrrolidinedione-fused thiochromans |
| Oxidative Difunctionalization | Diazo compounds, Two different nucleophiles (e.g., thiophenol, methanol) | Carbon anode, Platinum cathode, constant current | α,α-difunctionalized products |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms
The reactions of tert-butyl 2-diazo-3-oxobutanoate, particularly those catalyzed by transition metals like rhodium, proceed through a series of highly reactive intermediates. Understanding the formation and fate of these intermediates is crucial for predicting and controlling the reaction outcomes.
Identification and Characterization of Key Intermediates
The primary reactive species generated from this compound in the presence of a metal catalyst is a metal-carbene complex. researchgate.netrsc.orgnih.govnih.govresearchgate.net In rhodium-catalyzed reactions, the initial step is the reaction of the diazo compound with a dirhodium(II) paddlewheel complex, leading to the extrusion of dinitrogen and the formation of a rhodium-carbene intermediate. nih.govnih.gov This intermediate is a key branching point for various subsequent transformations.
Another critical class of intermediates is the carbonyl ylide . These are formed from the reaction of the rhodium-carbene with a carbonyl compound, such as an aldehyde or ketone. nih.govbeilstein-journals.org The resulting carbonyl ylides are 1,3-dipoles and can participate in a range of pericyclic reactions, most notably [3+2] cycloadditions with dipolarophiles. beilstein-journals.orgnih.gov The formation of these ylides can be influenced by the choice of catalyst and reaction conditions. For instance, dirhodium tetrapivalate has been shown to be an efficient catalyst for generating carbonyl ylides from α-alkyl-α-diazoesters and aldehydes at low temperatures. nih.gov
In reactions involving sulfur-containing substrates, the formation of sulfonium (B1226848) ylides is a competing pathway. beilstein-journals.org These are generated through the intramolecular reaction of the rhodium-carbene with a tethered sulfide. The stability and subsequent reactivity of these sulfonium ylides depend on their structure, and they can undergo rearrangements or act as nucleophiles. beilstein-journals.org
The general classification of diazo compounds based on the electronic nature of their substituents (acceptor, donor/acceptor, acceptor/acceptor) also plays a role in their stability and reactivity. frontiersin.org As an α-diazo-β-ketoester, this compound falls into the acceptor/acceptor category, which generally confers greater stability compared to other classes of diazo compounds. frontiersin.org
Proposed Catalytic Cycles
The catalytic cycles for rhodium-catalyzed reactions of this compound are multifaceted and highly dependent on the specific transformation. A general cycle for many of these reactions begins with the activation of the diazo compound by the rhodium(II) catalyst to form the rhodium-carbene intermediate with the concomitant release of nitrogen gas. rsc.orgrsc.org
From this central rhodium-carbene intermediate, the catalytic cycle can diverge into several pathways:
Cycloaddition Reactions: In the presence of a suitable dipolarophile, the rhodium-carbene can react to form a cycloadduct directly or, more commonly, it can first generate a carbonyl ylide with an aldehyde or ketone, which then undergoes a [3+2] cycloaddition. rsc.orgnih.gov The catalyst is regenerated upon completion of the cycloaddition.
Insertion Reactions: The rhodium-carbene can insert into a variety of bonds, including C-H and X-H bonds (where X is a heteroatom). nih.gov In C-H insertion reactions, the carbene adds across a C-H bond, forming a new C-C bond and functionalizing a previously unreactive site. The catalyst is then regenerated.
A schematic representation of a rhodium-catalyzed annulation reaction is depicted below, illustrating the key steps of carbene formation, migratory insertion, and protodemetalation to regenerate the active catalyst. rsc.org
| Step | Description |
| 1 | Reaction of the diazo compound with the Rh(II) catalyst. |
| 2 | Formation of the rhodium-carbene intermediate with loss of N2. |
| 3 | Reaction of the carbene with the substrate (e.g., C-H activation or ylide formation). |
| 4 | Migratory insertion or cycloaddition. |
| 5 | Product formation and catalyst regeneration. |
Influence of Substrate and Catalyst Structure on Reaction Pathway
The outcome of reactions involving this compound is highly sensitive to both the structure of the substrate and the nature of the catalyst employed.
Substrate Structure: The substitution pattern on the diazo compound can significantly influence the reaction pathway. For α-alkyl-α-diazocarbonyl compounds, a common side reaction is β-hydride migration to form an alkene. nih.gov The steric and electronic properties of the alkyl group can affect the rate of this undesired pathway relative to the desired intermolecular reaction.
Catalyst Structure: The choice of catalyst is a powerful tool for controlling the chemoselectivity and stereoselectivity of these reactions. Dirhodium(II) complexes with different carboxylate or carboxamidate ligands exhibit distinct reactivity profiles. For example, the use of bulky carboxylate ligands on the dirhodium catalyst, in conjunction with low reaction temperatures, has been shown to effectively suppress β-hydride migration in reactions of α-alkyl-α-diazocarbonyl compounds, thereby favoring intermolecular reactions. nih.gov
Furthermore, the electronic properties of the catalyst's ligands can dramatically alter the reaction outcome. In the rhodium-catalyzed reaction of α-diazo-β-keto-carboxylates with arenecarboxamides, a switch in the catalyst from dirhodium tetraacetate to the more electron-withdrawing dirhodium tetrakis(heptafluorobutyramide) leads to a complete reversal of the regioselectivity in the resulting oxazole (B20620) product. rsc.org Computational studies have revealed that the steric hindrance and electronic effects of the catalyst ligands play a crucial role in controlling the reaction mechanism. frontiersin.org
Kinetic Studies and Rate Determination
Kinetic investigations into the reactions of this compound and related diazo compounds have provided valuable insights into the rate-determining steps of the catalytic cycles. For many rhodium-catalyzed transformations, the initial activation of the diazo compound and the extrusion of dinitrogen to form the rhodium-carbene intermediate is the rate-limiting step. researchgate.net This has been supported by nitrogen-15 (B135050) kinetic isotope effect studies, which show a large normal effect, indicative of extensive C-N bond cleavage in the transition state. researchgate.net
Reaction Progress Kinetic Analysis (RPKA) has emerged as a powerful tool for studying the kinetics of these complex reactions, allowing for the determination of reaction orders and the assessment of catalyst robustness under various conditions. nsf.gov Such studies have confirmed the high efficiency of dirhodium(II) catalysts, which exhibit robust catalytic cycles and can achieve very high turnover numbers. nsf.gov
Stereochemical Aspects and Asymmetric Catalysis
The development of enantioselective transformations using this compound is a significant area of research, with a focus on controlling the stereochemistry of the newly formed chiral centers.
Enantioselective Control Strategies
The primary strategy for achieving enantioselective control in reactions of this compound is the use of chiral catalysts. Chiral dirhodium(II) complexes, in particular, have proven to be highly effective in a variety of asymmetric transformations. These catalysts typically feature chiral ligands, such as N-imido-tert-leucinate or chiral diamidophosphites, which create a chiral environment around the active rhodium center. nih.govnih.gov
In asymmetric cyclopropanation reactions, for instance, the use of chiral dirhodium catalysts can lead to the formation of cyclopropane (B1198618) products with high levels of diastereo- and enantioselectivity. nih.gov The enantioselectivity of these reactions can be influenced by the structure of the diazo compound, with a notable increase in enantiomeric excess observed as the size of the alkyl group on the diazo compound increases. nih.gov
Diastereoselective Synthesis
While this compound is a valuable precursor for generating metal carbene intermediates, its application in diastereoselective synthesis is a subject of significant interest. The stereochemical outcome of reactions involving this diazo compound is profoundly influenced by the catalyst, substrate, and reaction conditions. Dirhodium(II) complexes are particularly effective catalysts for reactions such as C-H insertion and cyclopropanation, often proceeding with high levels of stereocontrol. nih.gov
The ligands surrounding the dirhodium core play a pivotal role in dictating the selectivity of these transformations. Chiral carboxamidate ligands, for instance, have demonstrated exceptional capability in inducing enantioselectivity in intramolecular reactions of diazoacetates, which serves as a model for the behavior of this compound. nih.gov The steric and electronic properties of these ligands create a chiral environment around the active catalytic center, thereby influencing the trajectory of the approaching substrate and the subsequent bond-forming events.
Key diastereoselective reactions involving diazoacetoacetates, the class of compounds to which this compound belongs, are summarized in the table below. These examples highlight the factors that are manipulated to achieve the desired stereochemical control.
| Reaction Type | Catalyst System | Key Factors Influencing Diastereoselectivity |
| Intramolecular C-H Insertion | Dirhodium(II) Carboxamidates | Chiral ligand design, substrate conformation |
| Intermolecular Cyclopropanation | Chiral Dirhodium(II) Catalysts | Olefin geometry (E/Z), catalyst structure |
| Ylide Formation and nih.govnsf.gov-Sigmatropic Rearrangement | Lewis Acids or Metal Catalysts | Nature of the heteroatom, steric bulk of substituents |
The enzymatic reduction of related β-keto esters, such as alkyl 3-oxobutanoates, also represents a powerful method for achieving high diastereoselectivity. Although this involves the transformation of the ketone rather than the diazo group, it underscores the potential for stereocontrolled modifications of the molecule's derivatives. For example, the use of carbonyl reductase enzymes can lead to the formation of specific stereoisomers of hydroxy ketides with high optical purity. researchgate.net
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the intricate details of reaction mechanisms involving diazo compounds. These methods provide insights into transition state geometries, reaction energy barriers, and the electronic factors that govern reactivity and selectivity.
Density Functional Theory (DFT) Calculations for Mechanistic Insights
DFT calculations are frequently employed to unravel the mechanisms of metal-catalyzed reactions of diazocarbonyl compounds. For dirhodium-catalyzed reactions, computational studies can model the formation of the key rhodium-carbene intermediate and its subsequent reaction pathways, such as C-H insertion or cyclopropanation. These calculations help to rationalize experimentally observed stereoselectivities by comparing the energy barriers of different diastereomeric transition states.
For instance, in C-H bond activation reactions, DFT can elucidate the mechanism of bond formation between the diazo compound and an alkane, catalyzed by a dirhodium complex. nsf.gov The calculations can model the transition state of the C-H insertion step, providing geometric and energetic data that explain why a particular stereoisomer is formed preferentially. The nature of the ligands on the dirhodium catalyst, which can be explicitly modeled, is often found to be a critical factor in determining the energy landscape of the reaction.
The impact of Lewis acids on diazo compounds has also been probed computationally. Studies on related di-tert-butyl diazo diesters have used DFT to demonstrate how the steric and electronic properties of the Lewis acid influence the reaction pathway, leading to different products. rsc.org These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.
Prediction of Reactivity and Selectivity in Catalytic Systems
Beyond mechanistic elucidation, computational chemistry is increasingly used to predict the outcome of catalytic reactions. By calculating the activation energies for competing reaction pathways, it is possible to forecast which products will be favored under a given set of conditions.
In the context of catalysis with dirhodium carboxamidates, computational models can predict how modifications to the ligand structure will affect the catalyst's reactivity and selectivity. nih.gov For example, DFT calculations can assess the electronic effects of axial ligands on the rhodium centers. Strong σ-donating axial ligands can influence the electronic state of the catalyst, which in turn affects its performance in cyclopropanation reactions. nsf.gov The electrophilicity of the catalyst, a key factor in its reactivity, can be correlated with calculated parameters such as redox potentials. nsf.gov
The goals and applications of computational approaches in the study of reactions involving this compound and related compounds are outlined below.
| Computational Method | Objective | Application |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Modeling transition states, calculating activation energy barriers, understanding ligand effects. |
| Time-Dependent DFT (TD-DFT) | Analyze electronic transitions | Correlating UV-vis spectra with electronic structure of catalyst-intermediate complexes. |
| Energy Decomposition Analysis (EDA) | Understand bonding | Quantifying the nature of the interaction between the carbene and the metal catalyst. |
By combining experimental findings with robust computational analysis, a comprehensive understanding of the chemistry of this compound can be achieved, paving the way for the rational design of new catalysts and stereoselective synthetic methodologies.
Future Perspectives and Emerging Research Directions
The versatile reactivity of tert-butyl 2-diazo-3-oxobutanoate has established it as a valuable reagent in organic synthesis. Current and future research endeavors are focused on expanding its synthetic utility through the development of innovative catalytic systems, the discovery of novel reaction pathways, its incorporation into modern automated synthesis platforms, and the implementation of greener, more sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 2-diazo-3-oxobutanoate to ensure yield and purity?
- Methodological Answer : Synthesis requires careful optimization of diazo transfer reactions, often using tert-butyl esters as protecting groups for the ketone functionality. Key steps include:
- Diazo Precursor Handling : Use low-temperature conditions (-10°C to 0°C) to stabilize the diazo intermediate, as diazo compounds are thermally sensitive .
- Purification : Employ column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product, followed by crystallization to enhance purity.
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of diazo-transfer reagents (e.g., tosyl azide) to minimize side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify the diazo group (N=N stretch) near 2100–2200 cm⁻¹ and the carbonyl (C=O) stretch at ~1700 cm⁻¹ .
- NMR Analysis : Use - and -NMR to confirm the tert-butyl group (δ ~1.4 ppm for , δ ~28–30 ppm for ) and the α-ketoester moiety (δ ~3.5–4.0 ppm for ) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), targeting the molecular ion [M+H]⁺ at m/z 213.136 .
Advanced Research Questions
Q. How can dynamic NMR and computational methods resolve conformational ambiguities in this compound?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature -NMR (e.g., -40°C to 25°C) to observe slow conformational exchange. Splitting or coalescence of signals can indicate axial/equatorial tert-butyl positioning in solution .
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with explicit solvent models (e.g., PCM for acetone) to predict thermodynamically stable conformers. Compare computed chemical shifts with experimental data to validate models .
Q. How do solvent effects influence the stability and reactivity of this compound in [3+2] cycloadditions?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) stabilize the diazo group, reducing premature decomposition. Non-polar solvents (e.g., toluene) may accelerate cycloaddition but risk side reactions.
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy (λ ~250–300 nm for diazo decay) under varying solvent conditions. Correlate rate constants with solvent polarity parameters (e.g., ET(30)) .
Q. When experimental data (e.g., NMR shifts) contradict computational predictions, how should researchers proceed?
- Methodological Answer :
- Triangulation : Cross-validate using multiple techniques (e.g., X-ray crystallography for solid-state conformation, rotational spectroscopy for gas-phase structure) .
- Solvent Effects : Re-run DFT calculations with explicit solvent molecules (e.g., acetone or water clusters) to account for solvation-driven conformational changes .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) and experimental measurements (e.g., temperature drift in NMR) to identify the source of discrepancies .
Data Contradiction & Experimental Design
Q. How to design experiments to address conflicting reports on the thermal stability of this compound?
- Methodological Answer :
- Controlled Decomposition Studies : Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres.
- Kinetic Isotope Effects (KIE) : Compare decomposition rates of - vs. -labeled diazo compounds to probe reaction mechanisms .
- In Situ Monitoring : Employ Raman spectroscopy to track diazo group degradation in real time during heating .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting Group Strategies : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to direct selectivity in cycloadditions .
- Catalytic Control : Use transition-metal catalysts (e.g., Rh(II) carboxylates) to promote regioselective [3+2] cycloadditions over dimerization pathways .
- Reaction Quenching : Rapidly cool reactions post-completion and isolate products via liquid-liquid extraction to minimize decomposition .
Methodological Rigor & Validation
Q. How to ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer :
- Standardized Reporting : Document exact reagent grades (e.g., anhydrous solvents), equipment calibration (e.g., thermocouple accuracy), and humidity control (<10% RH).
- Interlab Validation : Collaborate with independent labs to replicate procedures, using statistical analysis (e.g., RSD <5% for yield/purity) to confirm robustness .
Q. What statistical approaches are optimal for analyzing kinetic data from this compound reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
